3-Bromo-4-fluoro-1-methyl-1H-pyrazole
CAS No.: 2090743-53-4
Cat. No.: VC4967781
Molecular Formula: C4H4BrFN2
Molecular Weight: 178.992
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2090743-53-4 |
---|---|
Molecular Formula | C4H4BrFN2 |
Molecular Weight | 178.992 |
IUPAC Name | 3-bromo-4-fluoro-1-methylpyrazole |
Standard InChI | InChI=1S/C4H4BrFN2/c1-8-2-3(6)4(5)7-8/h2H,1H3 |
Standard InChI Key | DQHYWXJVTUZXTM-UHFFFAOYSA-N |
SMILES | CN1C=C(C(=N1)Br)F |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound's core structure consists of a five-membered aromatic ring containing two adjacent nitrogen atoms at positions 1 and 2, with bromine and fluorine substituents at positions 3 and 4 respectively. Methyl group substitution at the N1 position creates distinct electronic effects that influence both reactivity and biological activity. X-ray crystallographic analysis confirms a planar ring structure with bond angles of 108.7° between N1-C5-C4 and 106.2° at C3-C4-Br, creating specific dipole moments that enhance electrophilic substitution potential .
Table 1: Key Physicochemical Parameters
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₄H₄BrFN₂ | - |
Molecular Weight | 178.9904 g/mol | Mass spectrometry |
Density | 1.8±0.1 g/cm³ | 25°C |
Boiling Point | 197.0±20.0°C | 760 mmHg |
Flash Point | 73.0±21.8°C | Closed cup |
Vapor Pressure | 0.5±0.4 mmHg | 25°C |
LogP | 1.55 | Octanol/water partition |
Data compiled from experimental measurements demonstrates the compound's stability under standard laboratory conditions, with particular note of its relatively low vapor pressure suggesting suitability for reflux reactions. The calculated LogP value of 1.55 indicates moderate lipophilicity, a crucial factor in drug design for balancing membrane permeability and aqueous solubility .
Spectroscopic Profiles
Advanced characterization techniques reveal distinctive spectral fingerprints:
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¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=3.6 Hz, 1H, H5), 3.91 (s, 3H, N-CH₃), with coupling constants showing strong deshielding effects from electronegative substituents .
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¹³C NMR: 149.2 ppm (C3-Br), 142.5 ppm (C4-F), 39.8 ppm (N-CH₃), confirming substitution patterns through characteristic halogen-induced shifts .
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IR Spectroscopy: Strong absorption at 1540 cm⁻¹ (C-Br stretch) and 1245 cm⁻¹ (C-F vibration), with N-H stretching absent due to methyl substitution .
Synthetic Methodologies and Optimization
Primary Synthesis Routes
The most efficient production method involves a three-step sequence from 1-methyl-1H-pyrazole-4-carbaldehyde:
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Electrophilic Halogenation:
Conducted at -15°C in dichloromethane, achieving 78% yield with precise stoichiometric control . -
Fluorine Introduction:
Microwave-assisted reaction (150W, 100°C) reduces side-product formation to <5% . -
Reductive Methylation:
Phase-transfer catalysis using tetrabutylammonium bromide enhances yield to 92% .
Industrial-Scale Production Challenges
Batch process optimization studies identify critical control parameters:
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Maintaining reaction temperature below 20°C during bromination prevents di-substitution
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Residual KF concentrations <0.5% w/w essential for preventing equipment corrosion
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Implementing continuous flow chemistry reduces cycle time by 40% compared to batch methods
Pharmaceutical Applications and Biological Activity
Anticancer Agent Development
Structure-activity relationship (SAR) studies demonstrate enhanced efficacy through:
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PSA Downregulation: 46% reduction in prostate-specific antigen at 18 μM in LNCaP cells
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Androgen Receptor Antagonism: IC₅₀ of 0.89 μM in competitive binding assays
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Apoptosis Induction: 3.2-fold increase in caspase-3 activation compared to control
Table 2: Cytotoxicity Profile
Cell Line | IC₅₀ (μM) | Selectivity Index vs Normal Cells |
---|---|---|
LNCaP (Prostate) | 18.0 | 8.2 |
PC-3 (Prostate) | 42.7 | 3.6 |
MCF-7 (Breast) | 65.3 | 2.1 |
HEK293 (Normal) | >100 | - |
Data from 72-hour MTT assays showing preferential activity against hormone-responsive cancers .
Materials Science Applications
Organic Semiconductor Development
Incorporation into π-conjugated polymers demonstrates:
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Charge carrier mobility of 0.45 cm²/V·s
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Bandgap tuning from 2.1 eV to 1.7 eV through substituent modification
Catalytic Ligand Design
Pd complexes exhibit enhanced Suzuki coupling efficiency:
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